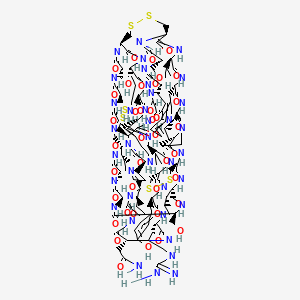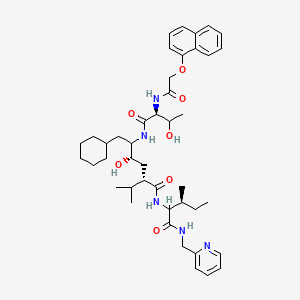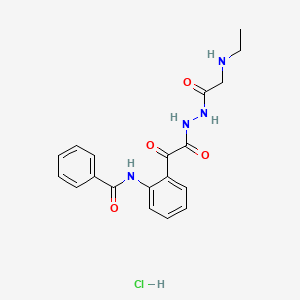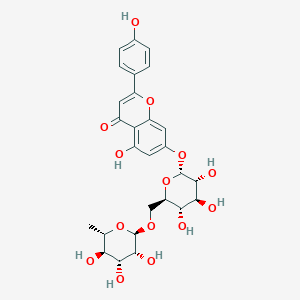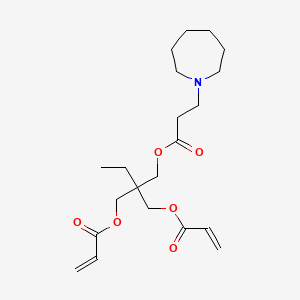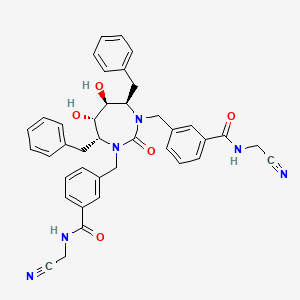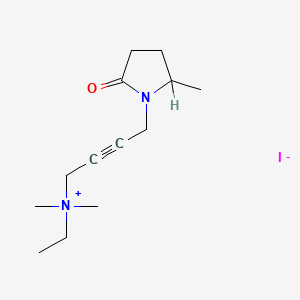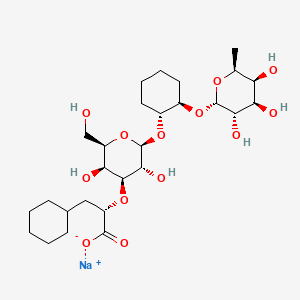
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- is a heterocyclic compound that contains both triazole and triazine rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the use of hydrazine derivatives and nitriles or other suitable starting materials. The reaction conditions can vary, but they often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as pharmaceutical agents due to their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Materials Science: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: Study of their interactions with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine derivatives would depend on their specific biological activities. For example, if they act as antimicrobial agents, they might inhibit the growth of bacteria by targeting specific enzymes or pathways. Molecular targets could include proteins, nucleic acids, or cell membranes.
類似化合物との比較
Similar Compounds
Similar compounds might include other triazole and triazine derivatives, such as:
- 1,2,4-Triazole
- 1,3,5-Triazine
- Benzotriazole
Uniqueness
The uniqueness of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(3,4-dichlorophenyl)-3-(1-methylethyl)- lies in its specific structure, which combines the triazole and triazine rings with a dichlorophenyl and isopropyl group. This unique structure can impart specific properties and activities that differentiate it from other similar compounds.
特性
CAS番号 |
86869-96-7 |
|---|---|
分子式 |
C13H11Cl2N5 |
分子量 |
308.16 g/mol |
IUPAC名 |
7-(3,4-dichlorophenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C13H11Cl2N5/c1-7(2)12-18-19-13-17-11(6-16-20(12)13)8-3-4-9(14)10(15)5-8/h3-7H,1-2H3 |
InChIキー |
IHBLFZWKCKNBMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C2N1N=CC(=N2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


